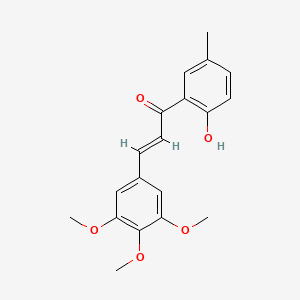

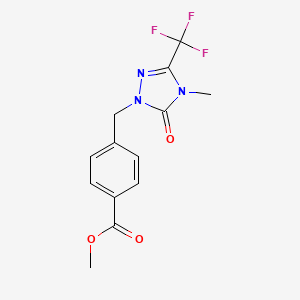

3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine” is a chemical compound. Based on its nomenclature, it contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has an amine group (-NH2) and a 2,6-difluorophenyl group attached to the triazole ring .

Synthesis Analysis

While specific synthesis methods for “3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine” were not found, related compounds have been synthesized through various methods. For instance, a fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities. For instance, the anticancer activity of a related compound was confirmed by in silico modeling, targeting the VEGFr receptor.

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the solvatochromic effects of a related compound upon varying solvent polarity were investigated using UV-vis spectrophotometry.

Applications De Recherche Scientifique

Metal-Free Reduction of Secondary and Tertiary N-Phenyl Amides

- Research Focus : This study highlights the use of tris(pentafluorophenyl)boron as an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides, which could be relevant for compounds like 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine (Chadwick, Kardelis, Lim, & Adronov, 2014).

Photochemical Synthesis of Fluorinated Heterocyclic Compounds

- Research Focus : A method for synthesizing fluorinated heterocyclic compounds like 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, related to 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine, was reported, using photochemical reactions (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).

Tris(pentafluorophenyl)borane in Guanylation Reactions

- Research Focus : The study explores the efficiency of tris(pentafluorophenyl)borane as a catalyst in guanylation reactions involving amines, potentially applicable to triazole compounds (Antiñolo, Carrillo-Hermosilla, Fernández-Galán, Martínez-Ferrer, Alonso-Moreno, Bravo, Moreno-Blázquez, Salgado, Villaseñor, & Albaladejo, 2016).

Hyperbranched Polyimides for Gas Separation

- Research Focus : This paper discusses the synthesis of hyperbranched polyimides using compounds that might include triazole derivatives as a monomer, indicating potential applications in material science (Fang, Kita, & Okamoto, 2000).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For a related compound, it was classified as having acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, respiratory sensitization, and specific target organ toxicity (respiratory system) .

Propriétés

IUPAC Name |

5-(2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N4/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRLRDMAPXDEDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC(=NN2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2835159.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835162.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2835168.png)

![[(3S,6R)-6-methylpiperidin-3-yl]methanol](/img/structure/B2835169.png)

![[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B2835172.png)

![methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2835175.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835176.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2835177.png)